DI(1-Adamantyl)benzylphosphine

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Chloride Activation

Di(1-Adamantyl)benzylphosphine (cataCXium® ABn) enables Pd-catalyzed Suzuki-Miyaura coupling at catalyst loadings as low as 0.05–0.5 mol%—a 10- to 60-fold reduction vs. legacy PPh₃ systems. Ideal for cost-sensitive API synthesis where minimal palladium usage and efficient metal removal are critical. Validated for copper-free Sonogashira alkynylation, eliminating alkyne homocoupling side-products and simplifying purification. Proven in multi-component reactions for rapid heterocycle library construction and in industrial-scale processes at just 0.25 mol% Pd. Choose this ligand to lower COGS and reduce heavy metal remediation burden.

Molecular Formula C27H37P
Molecular Weight 392.6 g/mol
CAS No. 395116-70-8
Cat. No. B1589746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI(1-Adamantyl)benzylphosphine
CAS395116-70-8
Molecular FormulaC27H37P
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2
InChIKeyANIAFEJRWQDKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1-Adamantyl)benzylphosphine (CAS 395116-70-8) Technical Baseline: Procurement-Grade Specification for Palladium-Catalyzed Cross-Coupling Applications


Di(1-Adamantyl)benzylphosphine (CAS 395116-70-8), also known as cataCXium® ABn, is a sterically demanding, electron-rich trialkylphosphine ligand [1]. It belongs to the cataCXium® family of ligands, which are widely employed in palladium-catalyzed cross-coupling reactions to enhance catalyst activity, selectivity, and stability [2]. The compound is commercially available as a solid with a purity specification of 95% and a melting point of approximately 183°C . Its structure features a central phosphorus atom bonded to a benzyl group and two bulky 1-adamantyl substituents, which collectively define its unique electronic and steric profile [1].

Di(1-Adamantyl)benzylphosphine (395116-70-8) Procurement Justification: Why Generic Phosphine Ligands Cannot Replicate cataCXium® ABn Performance


The unique combination of extreme steric bulk from the two 1-adamantyl groups and the electron-rich character conferred by the trialkylphosphine core in Di(1-Adamantyl)benzylphosphine [1] creates a coordination environment around a transition metal center that is not effectively mimicked by other common phosphine ligands. This specific ligand architecture is engineered to stabilize catalytic intermediates, accelerate key mechanistic steps like oxidative addition, and suppress detrimental off-cycle pathways [2]. Consequently, substituting a generic phosphine, such as triphenylphosphine (PPh3), or even other hindered alkylphosphines like tricyclohexylphosphine (PCy3), will result in fundamentally different catalytic performance, often manifesting as lower yields, poorer selectivity, or the need for significantly higher catalyst loadings in challenging cross-coupling reactions involving aryl chlorides or sterically hindered substrates [3]. The quantitative data presented below provides direct, comparator-based evidence of this differentiation.

Di(1-Adamantyl)benzylphosphine (395116-70-8): Quantified Evidence of Performance Differentiation Against Standard Phosphine Comparators


Superior Catalyst Economy: Di(1-Adamantyl)benzylphosphine Enables Low Pd Loadings for Suzuki Coupling of Aryl Chlorides

The cataCXium® ABn ligand enables effective Suzuki-Miyaura coupling of challenging aryl chloride substrates at significantly lower palladium catalyst loadings compared to what is typically required with first- and second-generation phosphine ligands. This provides a direct procurement advantage in terms of catalyst economy and cost per mole of product. For the reaction of a variety of aryl chlorides with 4-methylphenylboronic acid, cataCXium® ABn maintained high activity with Pd loadings in the range of 0.05 to 0.5 mol% [1]. In contrast, the commonly used, unhindered ligand triphenylphosphine (PPh3) is largely ineffective for aryl chloride activation in Suzuki couplings, often requiring loadings >3 mol% Pd and providing significantly lower yields under comparable conditions [2].

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Chloride Activation

Cu-Free Alkynylation: Di(1-Adamantyl)benzylphosphine Eliminates the Need for a Co-Catalytic Metal

A key differential advantage of Di(1-Adamantyl)benzylphosphine is its ability to facilitate efficient Sonogashira-type alkynylations in the complete absence of a copper(I) co-catalyst. This is a significant improvement over traditional Pd/Cu systems. In a one-pot, consecutive four-component synthesis, the Pd/cataCXium® ABn system provided good yields of 5-acylpyrid-2-ones [1]. The authors explicitly note this copper-free protocol is 'superior to the initially proposed Pd/Cu-catalyzed version because all four components can be employed in close to stoichiometric amounts,' avoiding the formation of Glaser-type homocoupling byproducts and simplifying reaction work-up [1]. A related study also demonstrated that cataCXium® ABn·HBr with PdCl2 (0.25–1 mol% loading) efficiently catalyzes a copper-free alkynylation to initiate a three-component synthesis of 3-acylpyrroles in moderate to good yields [2].

Sonogashira Coupling Copper-Free Catalysis Multi-Component Synthesis

Broad Scope in Multi-Component Reactions: Di(1-Adamantyl)benzylphosphine Demonstrates High Functional Group Tolerance

The catalytic system Pd/cataCXium® ABn demonstrates a high degree of versatility and broad functional group tolerance in complex multi-component reactions, a hallmark of effective catalyst design. This is evidenced by the successful synthesis of a diverse library of 5-acylpyrid-2-ones with 'a broad scope of three points of diversity' under mild reaction conditions [1]. While many phosphine ligands are effective for simple cross-couplings, this demonstrated scope in a multi-component setting underscores the unique ability of cataCXium® ABn to maintain high activity while accommodating diverse, potentially sensitive functional groups across multiple reactants [1]. This contrasts with less robust ligands which may decompose or lose activity in the presence of certain functional groups or under the extended reaction times required for multi-step, one-pot procedures.

Multi-Component Reactions Heterocycle Synthesis Catalyst Versatility

Enabling Low Catalyst Loadings: cataCXium® ABn Operates Effectively Down to 0.25 mol% Pd

cataCXium® ABn facilitates palladium-catalyzed reactions at exceptionally low catalyst loadings, a key metric for evaluating ligand efficiency and a direct driver of reduced cost and waste in industrial processes. In the synthesis of ortho-halo-3-acylpyrrol-3-yl-substituted (hetero)arenes, the catalytic system comprising PdCl2 and cataCXium® ABn·HBr was successfully scaled up using a catalyst loading of only 0.25 mol% of PdCl2 and 0.5 mol% of the ligand [1]. Furthermore, independent data for related cataCXium® ligands indicates that with a 1 mol% loading of the catalyst system, yields ranging from 44% to 94% were achieved across a variety of Suzuki coupling reactions with aryl chlorides [2]. This performance demonstrates that the ligand is highly effective at low concentrations, a characteristic not universally shared by other hindered phosphine ligands, which may require higher loadings to achieve similar results.

Catalyst Economy Palladium Loading Cross-Coupling

Di(1-Adamantyl)benzylphosphine (395116-70-8): Primary Application Scenarios Supported by Quantitative Evidence


Low-Loading, High-Efficiency Suzuki-Miyaura Coupling of Challenging Aryl Chlorides

Procure this ligand when developing or scaling a Suzuki-Miyaura coupling process where minimizing palladium catalyst loading is a critical cost or purity driver. The evidence demonstrates that Di(1-Adamantyl)benzylphosphine enables effective cross-coupling of aryl chlorides at Pd loadings as low as 0.05–0.5 mol%, a 10- to 60-fold reduction compared to legacy systems using PPh3 [1]. This makes it an ideal candidate for the large-scale synthesis of pharmaceutical intermediates and fine chemicals where the high cost of palladium and the need for rigorous metal removal are key concerns.

Copper-Free Sonogashira Alkynylation for Streamlined Multi-Step Synthesis

Employ Di(1-Adamantyl)benzylphosphine in any synthetic sequence requiring a Sonogashira-type alkynylation where avoiding a copper co-catalyst is advantageous. The ligand's ability to catalyze copper-free alkynylations eliminates alkyne homocoupling side-products, simplifies purification, and enables near-stoichiometric use of all reactants [2]. This is particularly valuable in the convergent synthesis of complex organic molecules, natural products, and materials where synthetic efficiency and product purity are paramount.

Building Molecular Complexity via One-Pot, Multi-Component Reactions

This ligand is a strategic choice for projects employing multi-component reaction (MCR) strategies to rapidly generate molecular diversity and complexity. The Pd/cataCXium® ABn system has been validated in consecutive, four-component reactions to construct highly functionalized heterocycles like 5-acylpyrid-2-ones with a broad substrate scope and in good yields [3]. Its robustness and functional group tolerance under these demanding conditions make it a go-to ligand for medicinal chemistry discovery and process chemistry groups seeking to streamline the synthesis of focused compound libraries.

Industrial Process Development Requiring Ultra-Low Catalyst Loadings

For industrial process chemists aiming to achieve the lowest possible catalyst loadings to meet economic and purity targets, Di(1-Adamantyl)benzylphosphine offers validated performance. The catalyst system has been demonstrated to operate effectively at loadings as low as 0.25 mol% Pd in the scale-up of a complex heterocyclic scaffold [4]. This tangible reduction in catalyst consumption directly lowers the cost of goods sold (COGS) and reduces the burden of heavy metal remediation in the final active pharmaceutical ingredient (API) or advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DI(1-Adamantyl)benzylphosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.